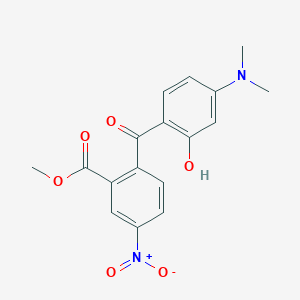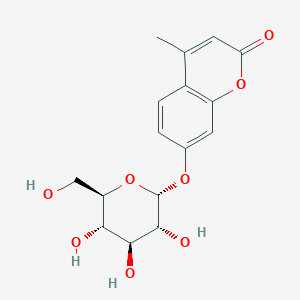
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Overview
Description
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one, also known as 7-O-methylgenistein, is a naturally occurring compound found in many plant species, including soybeans, fava beans, and coffee beans. It is structurally related to the isoflavone genistein, which is a known phytoestrogen. 7-O-methylgenistein has been studied for its potential health benefits, such as its antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Formation of New Heterocyclic Systems : It is utilized in the formation of α-Pyrano-1,5-benzodioxapines, a novel heterocyclic system (Prashant et al., 1996).
Regioselective Synthesis of Bioactive Polyheterocycles : The compound plays a role in the regioselective synthesis of bioactive polyheterocycles, contributing to the field of medicinal chemistry (Majumdar & Chatterjee, 1998).
Development of Novel Antibiotics : Its synthesis may lead to the development of novel enediyne antibiotics, showcasing its potential in antibiotic research (Hornyák et al., 2003).
Inhibitory Properties Against α-Amylase and α-Glucosidase : The compound is a novel benzopyran analog with inhibitory properties against α-amylase and α-glucosidase, indicating its potential application in diabetes treatment (Bharathi et al., 2022).
Antagonists for Metabotropic Glutamate Receptors : It has been identified as a novel class of antagonists for metabotropic glutamate receptors, relevant in neuropharmacology (Annoura et al., 1996).
Synthesis of Methyl α-D- and α-L-Glucopyranosides : The compound is involved in the study of enopyranosid-4-uloses, a key intermediate in the synthesis of these glucopyranosides, relevant in carbohydrate chemistry (Achmatowicz & Bielski, 1977).
Inhibitors for Endo-Glycanases : It is used in the creation of spacer-modified oligosaccharides with basic anchoring groups, which are inhibitors for endo-glycanases like porcine pancreatic alpha-amylase (Lehmann & Schmidt-Schuchardt, 1995).
Natural α-D-Glucosylflavone : The compound is isolated from Argemone mexicana and has potential natural product applications (Anthal et al., 2012).
Hepatoprotective Activity : It is found in Hypericum erectum, showing moderate hepatoprotective activity, which is significant in liver health research (An et al., 2009).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl alpha-D-glucopyranoside serves as a substrate for alpha-glucosidase enzymes. When alpha-glucosidase acts on this compound, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, a fluorescent compound that emits blue light. This fluorescence can be easily detected and measured, making it a sensitive method for monitoring enzyme activity in real-time . The interaction between 4-Methylumbelliferyl alpha-D-glucopyranoside and alpha-glucosidase is crucial for studying carbohydrate metabolism and enzyme kinetics.
Cellular Effects
In cellular contexts, 4-Methylumbelliferyl alpha-D-glucopyranoside is used to assess the activity of alpha-glucosidase within various cell types. This compound influences cell function by providing a means to measure enzyme activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in lysosomal storage disorders like Pompe disease, the activity of alpha-glucosidase can be quantified using 4-Methylumbelliferyl alpha-D-glucopyranoside, aiding in the diagnosis and understanding of these conditions .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl alpha-D-glucopyranoside involves its cleavage by alpha-glucosidase, resulting in the release of 4-methylumbelliferone. This process is highly specific, as the enzyme recognizes the glycosidic bond in the substrate and catalyzes its hydrolysis. The released 4-methylumbelliferone exhibits fluorescence, which can be measured to determine enzyme activity. This mechanism is fundamental for various biochemical assays and research applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferyl alpha-D-glucopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but prolonged exposure to light or higher temperatures can lead to degradation, affecting its efficacy in assays. Long-term studies have shown that the fluorescence signal remains consistent over time, provided the compound is stored and handled properly .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl alpha-D-glucopyranoside in animal models vary with different dosages. At optimal doses, the compound effectively measures alpha-glucosidase activity without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity, although such instances are rare. Studies in animal models have demonstrated the compound’s utility in assessing enzyme activity and its safety profile at various dosages .
Metabolic Pathways
4-Methylumbelliferyl alpha-D-glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with alpha-glucosidase, an enzyme that hydrolyzes glycosidic bonds in carbohydrates. This interaction is crucial for studying metabolic flux and enzyme kinetics. The compound’s role in these pathways provides insights into the regulation of carbohydrate metabolism and the function of alpha-glucosidase .
Transport and Distribution
Within cells and tissues, 4-Methylumbelliferyl alpha-D-glucopyranoside is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that it reaches the target enzyme, alpha-glucosidase. The compound’s distribution is essential for its effectiveness in biochemical assays and research applications .
Subcellular Localization
The subcellular localization of 4-Methylumbelliferyl alpha-D-glucopyranoside is primarily within lysosomes, where alpha-glucosidase is active. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches the appropriate cellular compartments. The activity and function of 4-Methylumbelliferyl alpha-D-glucopyranoside are closely linked to its subcellular distribution, making it a valuable tool for studying lysosomal enzyme activity .
properties
IUPAC Name |
4-methyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-JZYAIQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863699 | |
| Record name | 4-Methylumbelliferyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17833-43-1 | |
| Record name | 4-Methylumbelliferyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylumbelliferyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(α-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




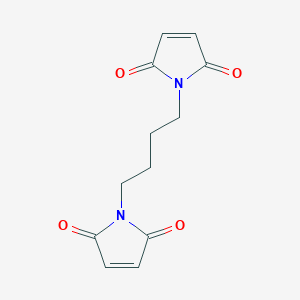
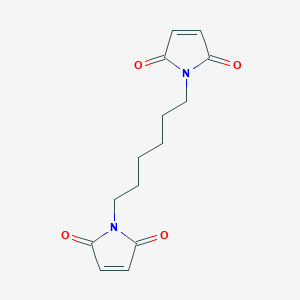

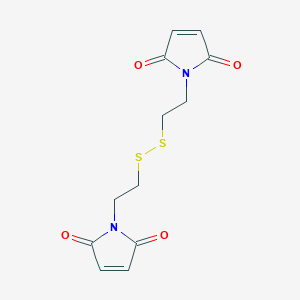
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)

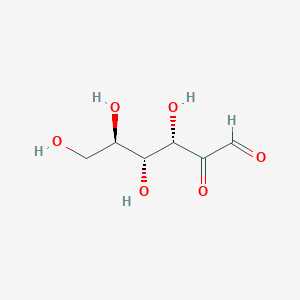

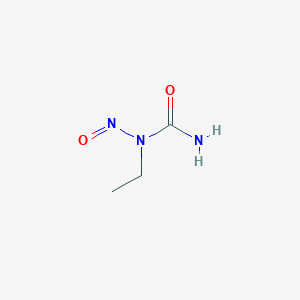
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)

